Cot inhibitor-2 - 915363-56-3

Cot inhibitor-2

Catalog Number: EVT-3167593
CAS Number: 915363-56-3
Molecular Formula: C26H25Cl2FN8
Molecular Weight: 539.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BCATc Inhibitor 2 is a selective inhibitor of the cytosolic branched-chain amino acid transaminase (BCATc) enzyme. [] This enzyme plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), specifically leucine, isoleucine, and valine. [] While these amino acids are essential for protein synthesis and other cellular functions, dysregulation of BCAA metabolism has been implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD). [] BCATc catalyzes the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids, which are further metabolized in the mitochondria. [] By inhibiting BCATc, this inhibitor aims to modulate BCAA catabolism and potentially ameliorate the pathological processes associated with NAFLD and other metabolic disorders. []

Mechanism of Action
  • Inhibition of BCAA Catabolism: By inhibiting BCATc, the inhibitor reduces the breakdown of BCAAs, thereby limiting the availability of these amino acids for further metabolism. [] This inhibition helps to restore the balance of BCAA metabolism, which is often disrupted in NAFLD. []
  • Downregulation of Lipogenesis: The inhibitor effectively downregulates the expression of sterol regulatory element-binding protein 1 (SREBP1) and its downstream lipogenic genes. [] SREBP1 is a key transcription factor that regulates the synthesis of fatty acids and cholesterol. By suppressing SREBP1 and lipogenesis, BCATc Inhibitor 2 helps reduce lipid accumulation in liver cells, a hallmark of NAFLD. []
  • Preservation of Mitochondrial Function: Treatment with BCATc Inhibitor 2 protects mitochondria from oleic acid-induced damage, as evidenced by reduced mitochondrial reactive oxygen species (ROS) production and improved mitochondrial membrane potential. [] This preservation of mitochondrial function is crucial for maintaining cellular energy homeostasis and preventing apoptosis. []
  • Modulation of Cellular Signaling Pathways: BCATc Inhibitor 2 has been shown to modulate several key signaling pathways implicated in NAFLD pathogenesis, including the c-Jun N-terminal kinase (JNK) and AKT pathways, as well as the Bcl2/Bax/Caspase axis. [] By attenuating the activation of JNK and AKT, the inhibitor reduces inflammation and cell survival signals often dysregulated in NAFLD. [] Additionally, by modulating the Bcl2/Bax/Caspase axis, BCATc Inhibitor 2 helps to prevent apoptosis and promote cell survival. []
Applications
  • Non-alcoholic Fatty Liver Disease (NAFLD): BCATc Inhibitor 2 has shown promise as a potential therapeutic agent for NAFLD. In both in vitro and in vivo models of NAFLD, BCATc Inhibitor 2 effectively ameliorated oleic acid-induced lipid accumulation and apoptosis in liver cells. []

2-Deoxy-D-glucose (2-DG)

    Compound Description: 2-Deoxy-D-glucose (2-DG) is a glucose analog that inhibits glycolysis, a metabolic pathway crucial for energy production in cells. It is often used as an anticancer agent and has been shown to suppress tumor growth in several studies. [, , , , ]

    Relevance: While not structurally similar to BCATc Inhibitor 2, 2-DG is discussed in the context of targeting metabolic pathways relevant to cancer, similar to how BCATc Inhibitor 2 targets branched-chain amino acid (BCAA) metabolism in NAFLD. [, , , , , ] Both compounds highlight the importance of metabolic alterations in disease progression.

Sorafenib

    Compound Description: Sorafenib is a multi-kinase inhibitor used as a chemotherapy medication. It is primarily used to treat advanced liver cancer and certain types of kidney cancer. []

    Relevance: Sorafenib is investigated alongside 2-DG, highlighting the potential of combining metabolic inhibitors with established chemotherapeutic agents. [] The studies suggest that combining Sorafenib with a glycolysis inhibitor like 2-DG could potentially overcome drug resistance and improve treatment outcomes.

C6-Ceramide

    Compound Description: C6-ceramide is a short-chain ceramide known for its tumor-suppressive properties. It has been shown to induce cell death in various cancer cells while having minimal impact on normal cells. []

    Relevance: C6-ceramide disrupts the interaction between protein phosphatase 2A (PP2A) and its inhibitor, I2PP2A, similar to the proposed mechanism of action of BCATc Inhibitor 2 on BCATc. [, ] Both compounds showcase the strategy of targeting protein interactions to modulate enzymatic activity and downstream signaling pathways.

Okadaic acid

    Compound Description: Okadaic acid is a potent inhibitor of protein phosphatases, particularly PP2A. It is often used as a research tool to study the role of PP2A in various cellular processes. []

    Relevance: Okadaic acid's ability to inhibit PP2A activity is discussed in the context of ceramide-mediated c-Myc degradation. [] While not structurally related to BCATc Inhibitor 2, both compounds highlight the importance of protein phosphatases in regulating cellular processes and their potential as therapeutic targets.

Properties

CAS Number

915363-56-3

Product Name

Cot inhibitor-2

IUPAC Name

8-chloro-4-(3-chloro-4-fluoroanilino)-6-[[1-(1-ethylpiperidin-4-yl)triazol-4-yl]methylamino]quinoline-3-carbonitrile

Molecular Formula

C26H25Cl2FN8

Molecular Weight

539.4

InChI

InChI=1S/C26H25Cl2FN8/c1-2-36-7-5-20(6-8-36)37-15-19(34-35-37)14-31-18-9-21-25(33-17-3-4-24(29)22(27)10-17)16(12-30)13-32-26(21)23(28)11-18/h3-4,9-11,13,15,20,31H,2,5-8,14H2,1H3,(H,32,33)

InChI Key

PHNZIIMWDVXPGG-UHFFFAOYSA-N

SMILES

CCN1CCC(CC1)N2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl

Canonical SMILES

CCN1CCC(CC1)N2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.